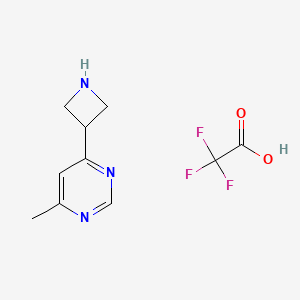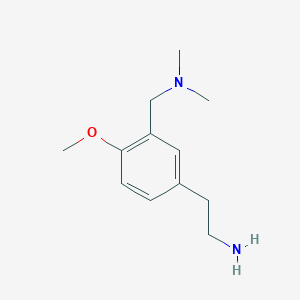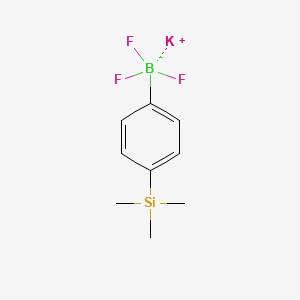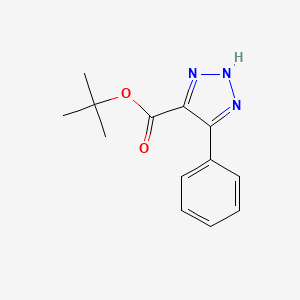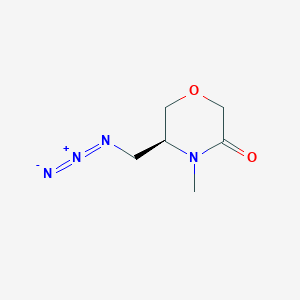
3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid typically involves the use of fluorinated aromatic compounds as starting materials. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-fluoro-3-methylphenylboronic acid with appropriate reagents under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-methylphenylboronic acid: Shares the fluorinated phenyl ring but lacks the hydroxypropanoic acid moiety.
4-Fluoro-3-methoxyphenylboronic acid: Similar structure with a methoxy group instead of a hydroxypropanoic acid moiety.
Uniqueness
3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid is unique due to the combination of the fluorinated phenyl ring and the hydroxypropanoic acid moiety, which imparts distinct chemical properties and potential biological activities. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11FO3 |
|---|---|
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
Clave InChI |
VAWFLHAKWKDVLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CC(C(=O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


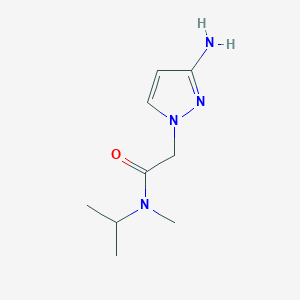
![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine](/img/structure/B13487986.png)

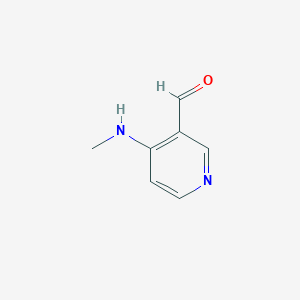
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B13488004.png)
